

Biochemical & Cellular Profiling of CHIR-124

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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The table below summarizes the key experimental data that validates **CHIR-124** as a potent and selective Chk1 inhibitor.

| Aspect | Experimental Data / Description |
|---|---|
| Primary Target & Potency | Inhibits Chk1 with an IC ₅₀ of 0.3 nM in cell-free assays [1] [2]. |
| Selectivity | >2,000-fold selective for Chk1 over Chk2 (IC ₅₀ for Chk2 = 697.4 nM) [2]. Shows 500- to 5,000-fold less activity against CDK2, CDK4, and Cdc2 [1]. |
| Other Kinase Targets | Also inhibits PDGFR (IC ₅₀ = 6.6 nM) and FLT3 (IC ₅₀ = 5.8 nM) [2]. |
| Cellular Cytotoxicity (Mono-therapy) | EC ₅₀ = 0.08 μM against human MDA-MB-435 breast cancer cells [1]. |
| Cellular Efficacy (Combination Therapy) | Synergizes with topoisomerase I poisons (e.g., camptothecin/SN-38) to cause growth inhibition in various mutant p53 cancer cell lines (e.g., MDA-MB-231, SW-620) [3] [1] [2]. |

| **Key Cellular Mechanisms** | Abrogates the SN-38-induced **S and G2/M cell cycle checkpoints** [3] [2]. Potentiates **apoptosis** [3]. Restores levels of **Cdc25A** protein, which is targeted for degradation by Chk1 after DNA damage [2]. || **In Vivo Efficacy** | At 10-20 mg/kg (oral), potentiates the antitumor effect of

irinotecan (CPT-11) in a breast cancer xenograft model [3] [2]. This is associated with increased apoptosis and abrogation of the G2/M checkpoint in tumors [2]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the data above.

Kinase Assay (Biochemical)

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of **CHIR-124** against Chk1.
- **Method:** A radioactive kinase assay is used. The Chk1 kinase domain is incubated with a biotinylated peptide substrate (derived from Cdc25c), unlabeled ATP, and ^{33}P -labeled ATP. A dilution series of **CHIR-124** is added to the reaction mixture.
- **Measurement:** The phosphorylated peptide is captured on streptavidin-coated plates. The level of phosphorylation is measured using a time-resolved fluorescence (TRF) system with a europium-labeled anti-phosphotyrosine antibody. The IC_{50} value is calculated using nonlinear regression [1].

Cell-based Cytotoxic / Proliferation Assay

- **Purpose:** To evaluate the synergistic effect of **CHIR-124** with chemotherapeutics like camptothecin.
- **Cell Lines:** Often uses p53-mutant solid tumor lines (e.g., MDA-MB-435 breast cancer, SW-620 colon carcinoma) [1] [2].
- **Method:** Cells in log-phase growth are plated in 96-well plates. **CHIR-124** is serially diluted in the presence of various concentrations of a chemotherapeutic agent (e.g., camptothecin) and incubated for 48 hours.
- **Measurement:** Cell proliferation is assessed by adding MTS tetrazolium compound. The absorbance at 490 nm is read on a plate reader. Data analysis uses isobologram analysis based on the Loewe additivity equation to determine synergy [1].

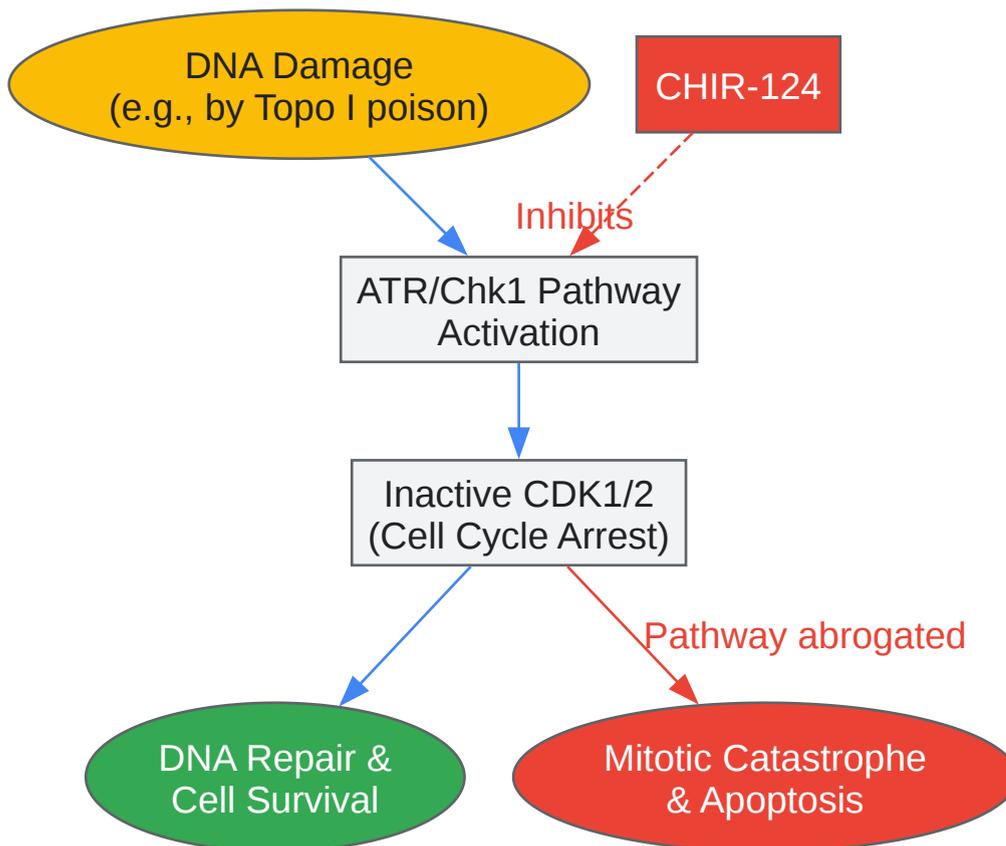
Cell Cycle Analysis

- **Purpose:** To confirm checkpoint abrogation.
- **Method:** Cancer cells treated with a DNA-damaging agent (e.g., SN-38) alone or in combination with **CHIR-124**.

- **Measurement:** The cell cycle distribution is analyzed, typically by flow cytometry. **CHIR-124** treatment is shown to reduce the accumulation of cells in the S and G2/M phases induced by the DNA-damaging agent, confirming checkpoint abrogation [3].

CHIR-124's Mechanism of Action in Cancer Therapy

The following diagram illustrates how **CHIR-124** targets the DNA damage response pathway to sensitize cancer cells to chemotherapy.



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Figure 1: **CHIR-124** enhances chemotherapy by abrogating the DNA damage checkpoint. **CHIR-124** inhibits the ATR/Chk1 signaling pathway. This prevents chemotherapy-induced cell cycle arrest, forcing damaged cells into mitosis, leading to cell death.

Key Insights for Researchers

- **Ideal Use Case: CHIR-124** is particularly effective in **p53-deficient cancer models**, as the loss of the p53-mediated G1 checkpoint makes cells more reliant on the Chk1-mediated G2/M checkpoint for DNA repair [3] [4].
- **Beyond Chk1:** Be aware that **CHIR-124's** additional activity against **FLT3 and PDGFR** could be a confounding factor in certain cellular or in vivo models, but might also be exploited for multi-targeting strategies [2].
- **Advanced Model Validation:** Research shows **CHIR-124's** efficacy in complex models like **pancreatic cancer multicellular tumor spheroids (MCTS)**, which better mimic in vivo tumor resistance [5].

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